![molecular formula C6H5BrN2O B1289588 6-Bromonicotinamide CAS No. 889676-37-3](/img/structure/B1289588.png)
6-Bromonicotinamide
Overview
Description
6-Bromonicotinamide is a chemical compound that is part of the broader category of brominated nucleosides and nicotinamide derivatives. These compounds are of interest due to their potential applications in the synthesis of nucleoside analogues, which can serve as biochemical tools or new therapeutics . Although the provided papers do not directly discuss 6-Bromonicotinamide, they do provide insights into the synthesis and reactions of structurally related brominated compounds, which can be extrapolated to understand the properties and reactivity of 6-Bromonicotinamide.
Synthesis Analysis
The synthesis of brominated nucleosides, such as those related to 6-Bromonicotinamide, involves direct substitution reactions with acetyl-protected bromopurine nucleosides . The paper describes the synthesis of various bromonucleosides, including the guanosine derivative N(2)-2',3',5'-tetraacetyl-6-bromopurine ribonucleoside, which is reported for the first time. The synthesis of related compounds, such as 6-Bromo-2-hexanone, involves cyclization, splitting, bromination, and other reactions using specific raw materials like 1,3-propyl bromide and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of 6-Bromonicotinamide.
Molecular Structure Analysis
The molecular structure of 6-Bromonicotinamide would consist of a pyridine ring substituted with a bromine atom and a nicotinamide group. The presence of the bromine atom on the aromatic ring is significant as it influences the reactivity of the compound, making it amenable to nucleophilic aromatic substitution (S_NAr) reactions . The molecular structure of related compounds, such as 6-(2,4-difluorophenyl)nicotinamide, is synthesized through a one-pot method involving a Suzuki-Miyaura coupling reaction, which could be relevant for the structural analysis of 6-Bromonicotinamide .
Chemical Reactions Analysis
Brominated nucleosides, including those similar to 6-Bromonicotinamide, undergo S_NAr reactions with various nucleophiles, including aromatic amines, aliphatic amines, and imidazole . These reactions are selective for the C6 position on the purine ring and do not affect the acetyl-protected ribose. Additionally, the brominated nucleosides can be hydrogenated to yield purine or 2-aminopurine products . The synthesis of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves nucleophilic substitution reactions that are highly regioselective for the 6-position, which is also relevant for understanding the chemical reactivity of 6-Bromonicotinamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromonicotinamide can be inferred from the properties of similar brominated compounds. For instance, the content and recovery rate of synthesized 6-Bromo-2-hexanone were determined by GC, indicating a content of 95% and a recovery rate of 81.5% . These types of analyses are important for assessing the purity and yield of the synthesized compounds. The solubility, melting point, and stability of 6-Bromonicotinamide would also be important physical and chemical properties to consider, although specific data on these properties are not provided in the papers.
Scientific Research Applications
Overview of 6-Bromonicotinamide in Scientific Research
Pharmacological and Therapeutic Research
Nicotinamide derivatives, including 6-Bromonicotinamide, are of interest in pharmacological research due to their role in cellular metabolism and potential therapeutic applications. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for energy production and cellular metabolism. Studies have explored nicotinamide's neuroprotective effects, suggesting benefits in cognitive function preservation and therapeutic potential in neurodegenerative conditions (Rennie et al., 2015)[https://consensus.app/papers/nicotinamide-function-rennie/c878796ff4eb55bfbf568ce0b4936163/?utm_source=chatgpt]. While specific research on 6-Bromonicotinamide is limited, the pharmacological properties of nicotinamide derivatives indicate a promising area for future investigation, especially concerning neurocognitive functions and potential neuroprotective strategies.
Toxicology and Safety Assessments
The toxicological profiles of brominated compounds, including 6-Bromonicotinamide, are crucial for understanding their safety and environmental impact. Research on related brominated phenols has highlighted the importance of assessing the environmental presence and toxicological effects of these compounds. Studies have documented the widespread occurrence of brominated compounds in the environment and their potential toxicokinetics and toxicodynamics (Koch & Sures, 2018)[https://consensus.app/papers/concentrations-toxicology-246tribromophenol-koch/9e9f694cdd2a567d963b0aea9511bb10/?utm_source=chatgpt]. Although direct studies on 6-Bromonicotinamide are limited, the existing research underscores the need for comprehensive environmental and toxicological assessments of brominated derivatives, including their persistence, bioaccumulation potential, and impacts on human health and ecosystems.
Environmental and Analytical Chemistry
The environmental fate and analytical detection of brominated compounds, including derivatives like 6-Bromonicotinamide, are significant for environmental monitoring and pollution assessment. Studies on the cycling of inorganic bromine in marine environments and the analytical challenges in detecting brominated compounds at environmental concentrations provide insights into the complexities of studying these substances (Sander et al., 2003)[https://consensus.app/papers/inorganic-bromine-marine-layer-review-sander/dc9f170e44725fa69e36833c40520977/?utm_source=chatgpt]. Such research highlights the importance of developing sensitive, accurate analytical methods for detecting brominated compounds in various matrices and understanding their environmental transformations and ecological impacts.
Safety and Hazards
Mechanism of Action
Target of Action
6-Bromonicotinamide is a derivative of nicotinamide, a form of vitamin B3 Its close relative, 5-bromonicotinamide, has been reported to interact with gpi-linked nad (p) (+)–arginine adp-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification involved in various cellular processes, including DNA repair, transcription, and cell signaling .
Mode of Action
Nicotinamide acts as a precursor to NAD+, a vital coenzyme involved in numerous redox reactions and cellular processes .
Biochemical Pathways
Nicotinamide and its derivatives, including 6-Bromonicotinamide, are part of the NAD+ biosynthetic pathways . NAD+ is a crucial cofactor in various biochemical reactions, including those involved in energy metabolism and cell signaling . Changes in the levels of NAD+ and its derivatives can impact these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as nicotinamide, suggest that these compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion of 6-Bromonicotinamide would likely be similar to that of other nicotinamide derivatives .
Result of Action
Given its potential role in nad+ biosynthesis, it could potentially influence cellular energy metabolism and signaling processes .
Action Environment
The action, efficacy, and stability of 6-Bromonicotinamide could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment . .
properties
IUPAC Name |
6-bromopyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMZXTXZEQGKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593592 | |
Record name | 6-Bromopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromonicotinamide | |
CAS RN |
889676-37-3 | |
Record name | 6-Bromopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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